molecular formula C9H11N5O2S3 B4058576 2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole

2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B4058576
M. Wt: 317.4 g/mol
InChI Key: JKCHOBOTTUKVAQ-UHFFFAOYSA-N
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Description

2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole is a complex organic compound that features a unique combination of imidazole and thiadiazole rings

Properties

IUPAC Name

2-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S3/c1-6-10-5-7(14(15)16)13(6)3-4-18-9-12-11-8(17-2)19-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCHOBOTTUKVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCSC2=NN=C(S2)SC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the preparation of 2-methyl-5-nitro-1H-imidazole, which is then reacted with ethyl bromide to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl bromide. This intermediate is further reacted with thiourea to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dimethylformamide (DMF) are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[2-(2-Methyl-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole .

Scientific Research Applications

2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole

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